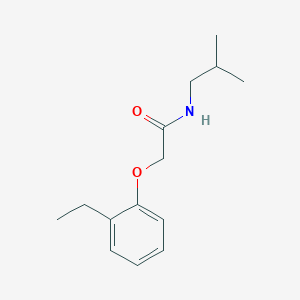![molecular formula C22H23N5O2 B5549146 N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)
N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related triazole compounds involves innovative methods. For instance, Zheng et al. (2014) describe a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, highlighting a strategy for oxidative N-N bond formation, which might be relevant to the synthesis of our compound of interest (Zheng et al., 2014). Patel and Patel (2015) discuss the synthesis of heterocyclic compounds involving triazole rings, providing insights into potential synthesis pathways (Patel & Patel, 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, Lin et al. (2001) explore the crystal structures of related benzamide compounds, which could offer insights into the molecular structure of the compound (Lin et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving triazole derivatives have been documented. Ito et al. (1980) describe the preparation of triazolo[4,3-a]pyridines, which may provide relevant information on the chemical reactions of our compound (Ito et al., 1980).
Physical Properties Analysis
The physical properties of similar compounds are explored by various researchers. For instance, Albert and Trotter (1979) delve into the physical properties of triazole-carboxamides, which can be extrapolated to understand the physical properties of our compound (Albert & Trotter, 1979).
Chemical Properties Analysis
Research by Summers and Quirk (1998) on the synthesis of aromatic amide and carboxyl functionalized polymers includes the study of compounds with benzamide structures, which can help understand the chemical properties of the compound of interest (Summers & Quirk, 1998).
科学的研究の応用
Synthesis and Chemical Properties
The compound N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a part of a broader class of heterocyclic compounds with significant research interest due to their chemical properties and potential applications. A study by Patel & Patel (2015) focused on synthesizing similar heterocyclic compounds, which were characterized for their spectroscopic properties and tested for antibacterial and antifungal activities (Patel & Patel, 2015). These compounds' synthesis and chemical characterization are crucial for understanding their potential applications in various fields, including pharmaceuticals.
Biological Activities
In the field of biology and medicine, research often explores the antimicrobial and antifungal properties of compounds like N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. For example, Patel & Patel (2015) reported that synthesized heterocyclic compounds showed activity against both gram-positive and gram-negative bacteria and various fungi (Patel & Patel, 2015). Such studies are indicative of the potential for these compounds to be developed as antimicrobial agents.
Material Science and Organic Synthesis
In material science and organic synthesis, these compounds are of interest due to their unique structural and chemical properties. For instance, research by Luo et al. (2012) in the synthesis of oxazoles, which shares structural similarities with N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, demonstrates the utility of these compounds in creating complex organic molecules (Luo et al., 2012). Such work contributes to the development of new synthetic methods and materials with potential applications in various industries.
Photophysical Properties
Studies also explore the photophysical properties of related compounds, which can be significant in fields like optoelectronics. Ebara et al. (2003) investigated photosensitive poly(benzoxazole) based on precursors that share structural features with the compound (Ebara et al., 2003). This research is essential for the development of new materials with specific light-responsive properties.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1-(2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-21-7-4-13-27(21)19-10-8-18(9-11-19)15-23-22(29)20-16-26(25-24-20)14-12-17-5-2-1-3-6-17/h1-3,5-6,8-11,16H,4,7,12-15H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKRSQDNHNHPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)C3=CN(N=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid 4-(2-oxo-pyrrolidin-1-yl)-benzylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5549083.png)
![5-(1-azepanyl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549096.png)
![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methyl-4-phenylpyridine](/img/structure/B5549101.png)

![5-ethyl-N,2,3-trimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549106.png)

![5-(1-azepanyl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549118.png)
![8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide](/img/structure/B5549125.png)
![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5549129.png)

![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)
